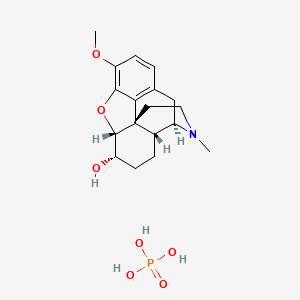

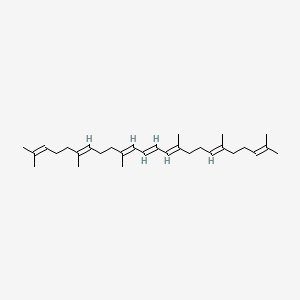

1,3-Diamino-5,6-dihydroxycyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2S,3R,5S)-3,5-diammoniocyclohexane-1,2-diol is an organic cation obtained by protonation of the amino groups of (1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol.

Wissenschaftliche Forschungsanwendungen

Polyimide Membranes Modification

- 1,3-Diamino-5,6-dihydroxycyclohexane derivatives, specifically 1,3-cyclohexanebis(methylamine), have been used as cross-linking agents for modifying polyimide membranes. These modifications significantly alter the chemical compositions and microstructure of the membranes, improving their gas transport properties and resistance to plasticization. The changes after modifications were characterized using various techniques such as FTIR-ATR, XPS, UV, SEM-EDX, and TGA. This research suggests a novel approach to enhancing plasticization resistance of polyimide membranes through diamino cross-linking followed by thermal annealing (Shao et al., 2005).

Spectral Studies and Analytical Applications

- In the field of spectral studies, 1,3-diamino-5,6-dihydroxycyclohexane derivatives have been synthesized for spectrophotometric microdetermination of cobalt(II). These compounds exhibit changes in their absorption spectra in different solvents and pH, aiding in the detection of trace amounts of cobalt in various samples. This research indicates the potential of these compounds in radiochemical studies and spectrophotometric analysis (Khedr et al., 2005).

Synthesis of Polyhydroxycyclohexanes

- The compound has been used in the synthesis of polyhydroxycyclohexanes and related compounds from quinic acid. This involves a stereocontrolled process of epoxide formation and hydrolysis, showcasing the utility of 1,3-diamino-5,6-dihydroxycyclohexane in the synthesis of complex organic structures (González et al., 2003).

Magnetic Properties in Bimetallic Ferromagnets

- The compound plays a role in the synthesis of bimetallic cyanide-bridged two-dimensional ferromagnets. These materials, synthesized using hexacyanoferrate(III) anions and nickel(II) bis-diamino complexes of 1,3-diamino-5,6-dihydroxycyclohexane, exhibit unique magnetic properties and structural chirality. This research opens avenues in the development of ferromagnetic materials with potential applications in various technological fields (Coronado et al., 2006).

Biosynthesis and Application in Nylon Materials

- Research on diamine biosynthesis, including 1,3-diamino-5,6-dihydroxycyclohexane derivatives, highlights their significance as monomers in polyamide plastics. Utilizing renewable raw materials for the synthesis of diamines is key to establishing a sustainable plastics industry. The use of microbial factories for the production of these diamines has been explored, demonstrating their application in the development of bio-based nylon materials (Wang et al., 2020).

Eigenschaften

Molekularformel |

C6H16N2O2+2 |

|---|---|

Molekulargewicht |

148.2 g/mol |

IUPAC-Name |

[(1R,2S,3S,5S)-5-azaniumyl-2,3-dihydroxycyclohexyl]azanium |

InChI |

InChI=1S/C6H14N2O2/c7-3-1-4(8)6(10)5(9)2-3/h3-6,9-10H,1-2,7-8H2/p+2/t3-,4+,5-,6-/m0/s1 |

InChI-Schlüssel |

QOLDZWBHLDQIJR-FSIIMWSLSA-P |

Isomerische SMILES |

C1[C@@H](C[C@@H]([C@H]([C@@H]1[NH3+])O)O)[NH3+] |

SMILES |

C1C(CC(C(C1[NH3+])O)O)[NH3+] |

Kanonische SMILES |

C1C(CC(C(C1[NH3+])O)O)[NH3+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1236852.png)

![3-(2-hydroxyphenyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}propanohydrazide](/img/structure/B1236853.png)

![3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)

![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)

![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)

![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)